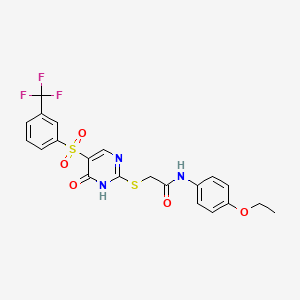![molecular formula C15H15N5O2S2 B11257042 N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B11257042.png)
N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of thiadiazolo-triazine derivatives This compound is characterized by its complex heterocyclic structure, which includes a thiadiazole ring fused with a triazine ring, and a sulfanyl group attached to an acetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can be achieved through a multi-step process involving the following key steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Formation of the Triazine Ring: The triazine ring can be formed by the reaction of the thiadiazole intermediate with cyanuric chloride in the presence of a base such as triethylamine.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazine intermediate with a suitable thiol reagent under mild conditions.
Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl intermediate with 4-methylbenzylamine and acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
In an industrial setting, the production of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety, potentially yielding the corresponding alcohol.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used as reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro, halo, or sulfonyl derivatives of the aromatic ring.
科学研究应用
Medicinal Chemistry: The compound’s unique structure may exhibit biological activity, making it a candidate for drug discovery and development. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Materials Science: The compound’s heterocyclic structure may impart interesting electronic and optical properties, making it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Agrochemicals: The compound may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.
作用机制
The mechanism of action of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE would depend on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or nucleic acids. The presence of the thiadiazolo-triazine core may allow the compound to inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE: Similar structure with a chloro substituent instead of a methyl group on the aromatic ring.
2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE: Similar structure with a methoxy substituent instead of a methyl group on the aromatic ring.
Uniqueness
The uniqueness of 2-({3-METHYL-4-OXO-4H-[1,3,4]THIADIAZOLO[2,3-C][1,2,4]TRIAZIN-7-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE lies in its specific combination of functional groups and heterocyclic rings, which may confer distinct chemical and biological properties. The presence of the methyl group on the aromatic ring may influence the compound’s reactivity and interaction with biological targets, differentiating it from similar compounds with different substituents.
属性
分子式 |
C15H15N5O2S2 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC 名称 |
2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C15H15N5O2S2/c1-9-3-5-11(6-4-9)7-16-12(21)8-23-15-19-20-13(22)10(2)17-18-14(20)24-15/h3-6H,7-8H2,1-2H3,(H,16,21) |
InChI 键 |
MUCZNECVACINTG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN3C(=O)C(=NN=C3S2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11256959.png)
![N-cyclopentyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11256961.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[6-(pyrrolidin-1-ylsulfonyl)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B11256964.png)
![N-(3,4-dimethoxyphenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11256966.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11256973.png)
![N-cyclopentyl-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B11256988.png)
![N-{4-amino-6-[(3,4-dimethylphenyl)amino]-5-nitropyrimidin-2-yl}glycine](/img/structure/B11256993.png)
![2-((2-cyclopentyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B11257002.png)

![2-[[5-(Hydroxymethyl)-1-[(4-methylphenyl)methyl]-1H-imidazol-2-yl]thio]-N,N-bis(1-methylethyl)acetamide](/img/structure/B11257023.png)
![N-(2-ethoxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11257025.png)
![6-(4-fluorophenyl)-3-methyl-N-(2-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11257035.png)
![5-((4-chlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11257036.png)
![1-[(1-ethyl-1H-indol-5-yl)sulfonyl]-N-(3-methylbutyl)piperidine-3-carboxamide](/img/structure/B11257039.png)
